({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride
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Overview
Description
({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Scientific Research Applications
({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to inhibit the growth of tumor cells by blocking the adenosine A1 receptor. In cardiovascular diseases, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to reduce the incidence of arrhythmias and improve cardiac function. In neurological disorders, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to improve cognitive function and reduce neuroinflammation.
Mechanism of Action
({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride exerts its effects by binding to the adenosine A1 receptor and blocking its activation by adenosine. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor leads to a decrease in cyclic AMP levels, which regulates a variety of physiological processes, including neurotransmitter release, heart rate, and blood pressure.
Biochemical and Physiological Effects
({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to have a variety of biochemical and physiological effects. In cancer, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to inhibit tumor growth by inducing apoptosis and reducing angiogenesis. In cardiovascular diseases, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to reduce the incidence of arrhythmias and improve cardiac function by reducing myocardial ischemia and reperfusion injury. In neurological disorders, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has been shown to improve cognitive function and reduce neuroinflammation by modulating the release of neurotransmitters and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor. However, ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride. One potential direction is the development of more potent and selective adenosine A1 receptor antagonists for the treatment of various diseases. Another potential direction is the investigation of the role of adenosine A1 receptor signaling in the regulation of immune function and inflammation. Finally, the development of novel drug delivery systems for ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride may improve its therapeutic efficacy and reduce its potential toxicity.
Synthesis Methods
The synthesis of ({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclopentylmagnesium bromide, followed by the reaction of the resulting alcohol with N-methyl-N-(tert-butoxycarbonyl)glycine methyl ester. The final step involves the deprotection of the tert-butoxycarbonyl group and the reaction of the resulting amine with acetonitrile hydrochloride.
properties
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-19-14-6-5-13(11-15(14)20-2)16(7-3-4-8-16)12-18-10-9-17;/h5-6,11,18H,3-4,7-8,10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXAAQAOMJSXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNCC#N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5535851 |
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